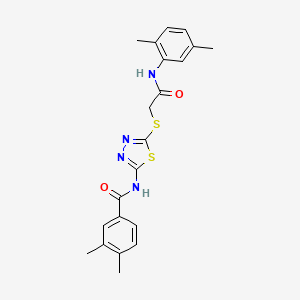
2-(1-Propylsulfanyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Propylsulfanyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-93-1 . It has a molecular weight of 278.22 and its IUPAC name is 4,4,5,5-tetramethyl-2-(2-(propylthio)phenyl)-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H23BO2S . The InChI Code for this compound is 1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 .Chemical Reactions Analysis
Boronic esters, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like a boronic ester) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Applications De Recherche Scientifique
Phosphorescence of Arylboronic Esters
A study by Shoji et al. (2017) discovered that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. The phosphorescence of phenylboronic acid pinacol ester was attributed to an out-of-plane distortion in the excited state, suggesting new opportunities for developing phosphorescent materials without heavy atoms (Shoji et al., 2017).
Hydrolysis Susceptibility
Achilli et al. (2013) highlighted the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, critical for their consideration in pharmacological applications. The hydrolysis kinetics were found to depend on the substituents in the aromatic ring and are considerably accelerated at physiological pH (Achilli et al., 2013).
Development of Responsive Polymers
Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization, integrating phenylboronic acid ester into the polymer backbone. This development showcases the potential of boronic esters in creating polymers that degrade in response to specific stimuli, such as hydrogen peroxide, suggesting applications in controlled release and drug delivery systems (Cui et al., 2017).
Solid-State Protection Chemistry
Kaupp et al. (2003) demonstrated the solid-state protection of various compounds with phenylboronic acid, employing ball-milling techniques to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries. This method provides a waste-free and facile approach to protection chemistry, highlighting the utility of boronic esters in synthetic organic chemistry (Kaupp et al., 2003).
Mécanisme D'action
Target of Action
Boronic acid pinacol esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid pinacol esters are known to participate in suzuki–miyaura reactions, which involve the cross-coupling of an organoboron compound (like a boronic ester) and a halide under the influence of a palladium catalyst .
Biochemical Pathways
It’s worth noting that boronic acid pinacol esters are often used as intermediates in organic synthesis, implying their involvement in various biochemical pathways .
Result of Action
As a boronic acid pinacol ester, it’s likely to be involved in the formation of new c-c bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-propylsulfanylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTIVVSSBPUFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2818937.png)
![10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2818939.png)
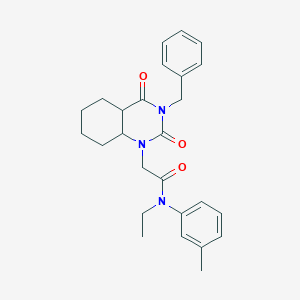
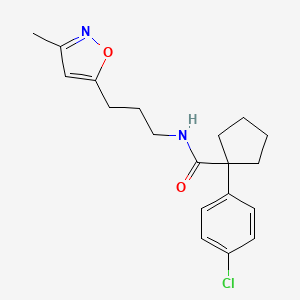
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2818946.png)
![3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine](/img/structure/B2818948.png)
![5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818949.png)
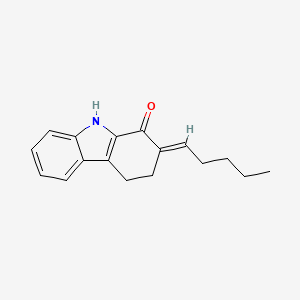
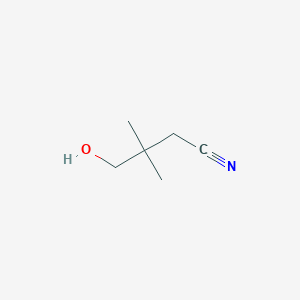
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2818954.png)

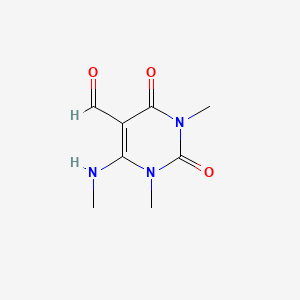
![8-Butyryl-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2818958.png)
